6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide
CAS No.:
Cat. No.: VC15068205
Molecular Formula: C22H23BrClN3O2S
Molecular Weight: 508.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23BrClN3O2S |
|---|---|
| Molecular Weight | 508.9 g/mol |
| IUPAC Name | 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide |
| Standard InChI | InChI=1S/C22H23BrClN3O2S/c23-16-7-10-19-18(14-16)21(29)27(22(30)26-19)13-3-1-2-4-20(28)25-12-11-15-5-8-17(24)9-6-15/h5-10,14H,1-4,11-13H2,(H,25,28)(H,26,30) |
| Standard InChI Key | CFELDQRYWCJAIY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl |
Introduction
Synthesis Pathway
The synthesis of this compound likely involves multi-step reactions, common in heterocyclic chemistry. The process may include:
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Formation of the Quinazolinone Core:
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Starting from anthranilic acid derivatives or related precursors.
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Cyclization reactions to form the quinazolinone framework.
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Functionalization at Position 6:
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Bromination using reagents like bromine or N-bromosuccinimide (NBS).
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Introduction of Sulfanylidene Group:
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Conversion of a carbonyl group into a thioketone using sulfurizing agents such as Lawesson's reagent.
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Attachment of the Hexanamide Side Chain:
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Coupling reactions involving hexanoic acid derivatives and amines.
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Final Substitution with 4-Chlorophenylethyl Moiety:
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Nucleophilic substitution or reductive amination techniques.
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Biological Significance
Quinazolinone derivatives are widely studied for their therapeutic potential due to their diverse pharmacological properties:
Anticancer Activity
Quinazolinones have shown efficacy in targeting cancer-related pathways such as epidermal growth factor receptor (EGFR) inhibition. The presence of bromine and sulfur in the structure might enhance binding affinity to key enzymes involved in cancer progression .
Anti-inflammatory Potential
Quinazolinones have demonstrated COX-2 inhibitory activity, making them candidates for anti-inflammatory drug development .
Therapeutic Applications
This compound could be explored as:
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Anticancer Agent: Targeting EGFR or DNA gyrase in cancer cells.
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Antimicrobial Agent: Effective against bacterial and fungal pathogens.
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Anti-inflammatory Drug: Potential COX-2 inhibition for inflammatory diseases.
Molecular Docking Studies
Computational modeling can predict interactions with biological targets such as enzymes or receptors, aiding in drug design optimization.
Experimental Validation
Further studies are needed to evaluate:
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Cytotoxicity against cancer cell lines.
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Antimicrobial efficacy against Gram-positive/Gram-negative bacteria.
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In vivo pharmacokinetics and metabolic stability.
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